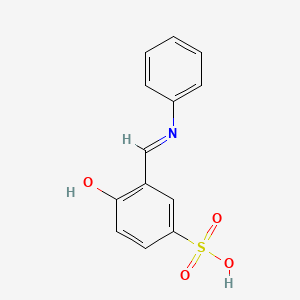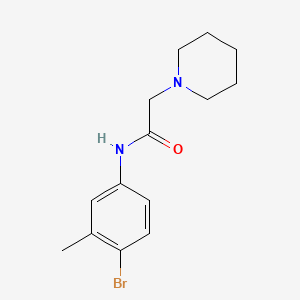
N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. It features a brominated aromatic ring, a piperidine ring, and an acetamide group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Acylation: The brominated intermediate is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the corresponding acetamide.
Piperidine Introduction: Finally, the acetamide is reacted with piperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the piperidine ring.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Products may include dehalogenated compounds or alcohols.
Substitution: Products may include substituted aromatic compounds with various functional groups.
科学研究应用
N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide may have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The piperidine ring could play a role in binding to the target, while the brominated aromatic ring might influence the compound’s overall pharmacokinetics.
相似化合物的比较
Similar Compounds
- N-(4-chloro-3-methylphenyl)-2-(piperidin-1-yl)acetamide
- N-(4-fluoro-3-methylphenyl)-2-(piperidin-1-yl)acetamide
- N-(4-iodo-3-methylphenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall stability.
属性
分子式 |
C14H19BrN2O |
|---|---|
分子量 |
311.22 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H19BrN2O/c1-11-9-12(5-6-13(11)15)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
InChI 键 |
CRUPJPLCJVENTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCCCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


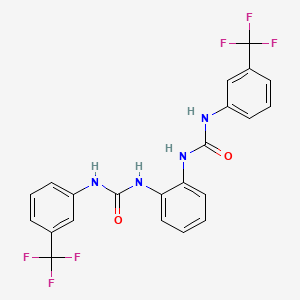

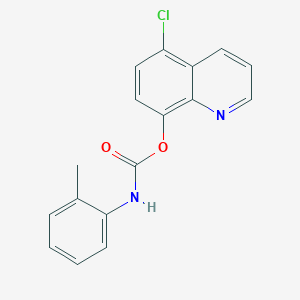
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

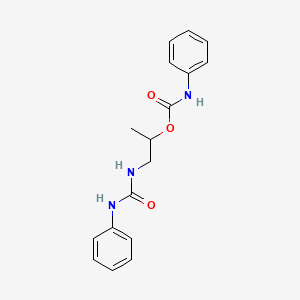
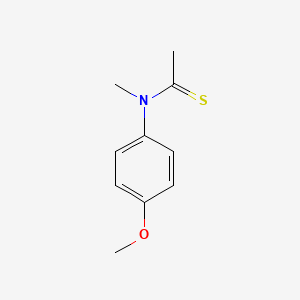
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)

